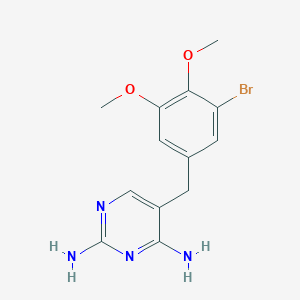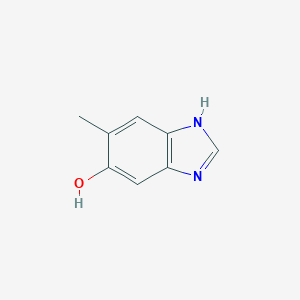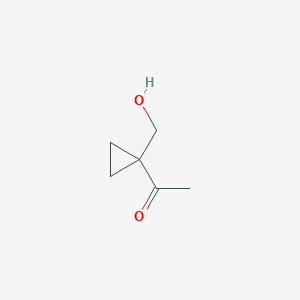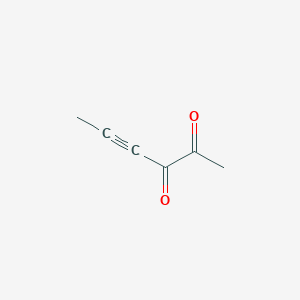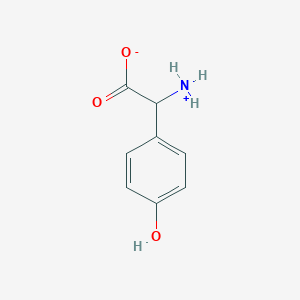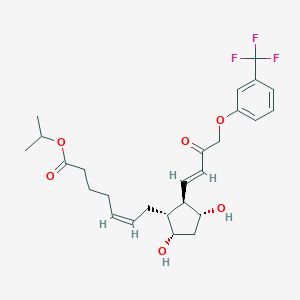
15-Keto Travoprost
概要
説明
科学的研究の応用
15-ケトトラボプロストには、いくつかの科学研究における応用があります。
化学: 新しい合成方法と分析技術の開発のための分析化学における基準化合物として使用されます。
生物学: この化合物は、細胞プロセスに対する影響と、生体経路を調節する可能性のある役割について研究されています。
医学: 主に眼科学で使用され、15-ケトトラボプロストは、緑内障および眼圧亢進症の患者における眼圧を低下させる効果について調査されています.
産業: この化合物は、新しい医薬品製剤の開発と、トラボプロストベースの医薬品の生産における品質管理基準として使用されます.
作用機序
15-ケトトラボプロストの作用機序には、眼の prostaglandin F 受容体との相互作用が含まれます。投与されると、この化合物は角膜を介して吸収され、活性型に加水分解されます。 次に、この活性型は prostaglandin F 受容体に結合し、眼からの房水の流出量を増やし、それによって眼圧を低下させます .
生化学分析
Biochemical Properties
15-Keto Travoprost plays a significant role in biochemical reactions related to ocular physiology. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the prostaglandin F2α receptor, where this compound acts as an agonist . This interaction leads to the activation of signaling pathways that facilitate the reduction of intraocular pressure. Additionally, this compound undergoes metabolic transformations involving enzymes such as esterases and oxidoreductases, which convert it into its active form .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In ocular cells, it influences cell signaling pathways that regulate aqueous humor dynamics. The compound has been shown to reduce intraocular pressure by enhancing the outflow of aqueous humor through the uveoscleral pathway . This effect is mediated by the activation of prostaglandin F2α receptors, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been observed to cause mild hyperemia in some cases, indicating its impact on vascular cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to prostaglandin F2α receptors on the surface of ocular cells . Upon binding, it activates G-protein coupled receptors, leading to the activation of downstream signaling pathways such as the phosphatidylinositol pathway. This activation results in the modulation of ion channels and the relaxation of ciliary muscle cells, thereby increasing the outflow of aqueous humor . Additionally, this compound undergoes hydrolysis to form its active metabolite, which further enhances its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under controlled conditions, with its intraocular pressure-lowering effects maintained over several days of treatment . It is sensitive to light and requires storage under specific conditions to prevent degradation . Long-term studies have indicated that this compound maintains its efficacy in reducing intraocular pressure without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound effectively reduce intraocular pressure without causing significant adverse effects . Higher doses may lead to toxic effects such as ocular irritation and inflammation . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its conversion into active metabolites. The compound undergoes hydrolysis by esterases to form its active free acid, which then interacts with prostaglandin F2α receptors . Additionally, it is metabolized by oxidoreductases, leading to the formation of various metabolites that contribute to its overall pharmacological effects . These metabolic transformations are crucial for the compound’s bioavailability and therapeutic efficacy.
準備方法
15-ケトトラボプロストの合成には、親化合物であるトラボプロストから始まるいくつかの段階が含まれます。合成経路には、通常、トラボプロストを酸化して15-ケトフルプロステノールを形成することが含まれます。 このプロセスには、15番目の位置にケト基を選択的に形成するために、制御された条件下での特定の酸化剤の使用が含まれます .
15-ケトトラボプロストの工業生産方法は、収率と純度を最大限に高めるように設計されています。これらの方法には、精製および品質管理のために、通常、高速液体クロマトグラフィー(HPLC)の使用が含まれます。 反応条件は、化合物の安定性を維持し、合成プロセス中の分解を防ぐように最適化されています .
化学反応の分析
15-ケトトラボプロストは、以下を含むさまざまな化学反応を受けます。
酸化: 合成に関与する主な反応であり、トラボプロストが酸化されて15-ケトトラボプロストを形成します。
還元: あまり一般的ではありませんが、還元反応を使用して化合物をさらに修飾することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
特性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDYCRRTVADFZ-OHDKTVHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404830-45-1 | |
| Record name | 15-Keto travoprost | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-KETO TRAVOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
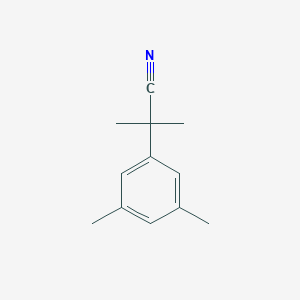
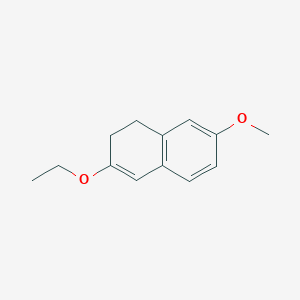


![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
